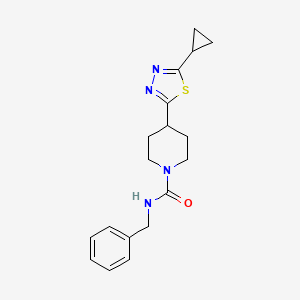

N-benzyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4OS/c23-18(19-12-13-4-2-1-3-5-13)22-10-8-15(9-11-22)17-21-20-16(24-17)14-6-7-14/h1-5,14-15H,6-12H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIILIRUWWFOESX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromothiadiazole Synthesis

5-Bromo-1,3,4-thiadiazol-2-amine is synthesized by reacting thiosemicarbazide with bromine in acidic conditions. For example:

Functionalization of Piperidine Core

The piperidine ring is typically functionalized at the 4-position to accommodate the thiadiazole unit. Two primary approaches are observed:

Direct Alkylation of Piperidine

Piperidine is alkylated using 4-chloropyridine derivatives in the presence of a base:

Reductive Amination

Alternative routes employ reductive amination to install the thiadiazole-bearing side chain:

-

Substrate : 4-oxopiperidine-1-carboxamide

-

Reagent : 5-cyclopropyl-1,3,4-thiadiazol-2-amine, NaBH3CN

-

Solvent : MeOH

Carboxamide Formation

The benzyl carboxamide group is introduced via amide coupling between the piperidine amine and benzyl isocyanate or activated carboxylic acid derivatives.

Schlenk-Type Coupling

A Schlenk flask is used to avoid moisture-sensitive side reactions:

HATU-Mediated Coupling

For higher efficiency, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is employed:

Final Assembly and Purification

The convergent synthesis involves coupling the functionalized piperidine and thiadiazole intermediates.

Mitsunobu Reaction

A Mitsunobu reaction links the thiadiazole to the piperidine:

Chromatographic Purification

Final purification is achieved via flash chromatography:

Optimization and Challenges

Key challenges include minimizing epimerization during piperidine functionalization and avoiding thiadiazole ring decomposition under acidic/basic conditions.

Epimerization Control

Thiadiazole Stability

Analytical Data and Characterization

Critical spectroscopic data for the target compound:

Chemical Reactions Analysis

Types of Reactions: N-benzyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents at various positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery.

Biology: The biological applications of this compound include its potential use as a probe in biochemical assays and as a tool for studying biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms.

Medicine: N-benzyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide has shown promise in medicinal research, particularly in the development of new therapeutic agents. Its ability to modulate biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it valuable for various applications.

Mechanism of Action

The mechanism by which N-benzyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) N-(4-chlorobenzyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide (CAS: 1105247-53-7) This compound differs from the target molecule by the substitution of a chlorine atom on the benzyl group. The molecular formula is C₁₈H₂₁ClN₄OS (MW: 376.9), compared to the target compound’s C₁₈H₂₂N₄OS (MW: 362.46). The chlorine atom introduces increased lipophilicity and electronic withdrawal, which may enhance binding to hydrophobic pockets in biological targets or alter fluorescence properties.

b) 4-Benzyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide (Molecular 20) This analog replaces the 5-cyclopropyl-1,3,4-thiadiazole with a 3-methyl-1,2,4-thiadiazole ring. Its commercial cost ($50–80/g) is lower than RhB ($88.88/g), making it a cost-effective alternative for fluorescence-based assays .

It demonstrated 87.3% electronic equivalence to RhB, outperforming Molecular 20. This highlights the importance of the cyclopropyl group in maintaining electronic properties critical for fluorescence .

Electronic and Functional Comparisons

| Compound Name | Molecular Formula | Substituent (Thiadiazole) | Substituent (Benzyl) | Electronic Equivalence to RhB (%) | Cost per Gram (USD) |

|---|---|---|---|---|---|

| Rhodamine B (CAS 81-88-9) | C₂₈H₃₁ClN₂O₃ | N/A | N/A | 100 | 88.88 |

| N-benzyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide | C₁₈H₂₂N₄OS | 5-Cyclopropyl | Benzyl | Not reported | Not reported |

| Molecular 20 | C₁₇H₂₁N₅OS | 3-Methyl (1,2,4-thiadiazole) | Benzyl | 86.1 | 50–80 |

| N-(4-Chlorobenzyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide | C₁₈H₂₁ClN₄OS | 5-Cyclopropyl | 4-Chlorobenzyl | Not reported | Not reported |

Key Findings :

- The cyclopropyl group on 1,3,4-thiadiazole (vs. methyl on 1,2,4-thiadiazole) improves electronic equivalence to RhB, likely due to enhanced π-conjugation and steric stabilization .

- Benzyl vs. chlorobenzyl : Chlorine substitution increases molecular weight and lipophilicity but may reduce fluorescence efficiency due to heavy atom effects .

- Cost-effectiveness : Molecular 20 and its analogs are commercially viable alternatives to RhB, with comparable performance at lower costs .

Bioactivity Insights from Related Heterocycles

Evidence from tetrazole- and triazole-based urea derivatives (e.g., N′-5-tetrazolyl-N-aroylthioureas) indicates that sulfur-containing heterocycles exhibit significant herbicidal and plant-growth-regulating activities .

Biological Activity

N-benzyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a thiadiazole moiety, which is known for its diverse biological activities. The presence of the cyclopropyl group enhances its pharmacological properties by influencing the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiadiazole ring can form hydrogen bonds and other non-covalent interactions with enzymes or receptors, potentially leading to inhibition or modulation of their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an antagonist or agonist at various receptor sites.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to N-benzyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine have demonstrated significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.28 |

| Compound B | A549 (Lung Cancer) | 0.52 |

| N-benzyl derivative | SK-MEL-2 (Melanoma) | 4.27 |

These findings suggest that the structural features of thiadiazoles contribute significantly to their cytotoxicity through mechanisms such as tubulin inhibition and apoptosis induction .

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties. Preliminary studies indicate that N-benzyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine exhibits activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies

- Case Study on Cytotoxicity : A study evaluated the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. The results indicated that modifications at the C-5 position of the thiadiazole ring significantly influenced the anticancer activity .

- Mechanistic Study : Another investigation focused on understanding the binding interactions between thiadiazole derivatives and tubulin. Molecular docking studies revealed that specific substitutions enhance binding affinity, which correlates with increased anticancer efficacy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-benzyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine in terms of biological activity, it is essential to compare it with other related compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Thiadiazole + Phenyl | Moderate Anticancer |

| Compound B | Thiadiazole + Alkane | Low Antimicrobial |

| N-benzyl derivative | Thiadiazole + Piperidine | High Anticancer & Antimicrobial |

The presence of both piperidine and thiadiazole groups in N-benzyl derivative enhances its biological profile compared to simpler analogs .

Q & A

Q. What are the key synthetic steps for preparing N-benzyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide?

The synthesis typically involves:

- Cyclocondensation of thiosemicarbazide derivatives with cyclopropanecarboxylic acid to form the thiadiazole core.

- Coupling the thiadiazole moiety to a piperidine intermediate via nucleophilic substitution or amidation.

- Introducing the benzyl group via carboxamide formation using benzylamine. Optimization of solvent (e.g., DMF or ethanol), temperature (reflux conditions), and catalysts (e.g., POCl₃ for cyclization) is critical for yield and purity .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy (¹H/¹³C) confirms structural integrity, including cyclopropyl proton signals (δ ~1.0–2.0 ppm) and benzyl aromatic protons (δ ~7.2–7.4 ppm).

- Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ ion).

- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Thin-layer chromatography (TLC) monitors reaction progress .

Q. What are the primary biological activities associated with this compound?

Thiadiazole-piperidine hybrids are linked to antimicrobial and anticancer properties. For example, similar analogs inhibit bacterial growth (MIC <10 µg/mL) and tumor cell lines (IC₅₀ ~5–20 µM) via enzyme inhibition (e.g., topoisomerase II) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during thiadiazole synthesis?

- Temperature control : Maintain reflux (80–100°C) to prevent incomplete cyclization.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol improves solubility during recrystallization.

- Catalyst stoichiometry : Excess POCl₃ (≥3 mol equivalents) drives cyclization efficiency .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

- Standardize assay protocols : Use consistent cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hrs).

- Validate purity : HPLC (≥95% purity) ensures biological activity is compound-specific, not due to impurities.

- Control for solubility : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Q. What computational methods predict the compound’s binding affinity to biological targets?

- Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., CGRP receptors).

- QSAR modeling : Correlates structural features (e.g., logP, polar surface area) with activity to guide analog design .

Q. How does the cyclopropyl group influence the compound’s electronic and steric properties?

- Electron-withdrawing effect : Enhances electrophilicity of the thiadiazole ring, improving interactions with nucleophilic residues in enzyme active sites.

- Steric hindrance : The cyclopropane’s rigid geometry may restrict rotational freedom, favoring specific binding conformations .

Q. What strategies improve stability in aqueous solutions for in vivo studies?

- Formulation : Use cyclodextrin-based complexes or liposomal encapsulation to enhance solubility.

- pH adjustment : Buffered solutions (pH 6.5–7.4) prevent hydrolysis of the carboxamide group .

Data Interpretation and Structural Analysis

Q. How is X-ray crystallography used to resolve the compound’s 3D structure?

- Single-crystal diffraction (MoKα radiation) determines bond lengths (e.g., C–N: ~1.33 Å) and torsion angles.

- Packing analysis : Reveals intermolecular interactions (e.g., π-π stacking between benzyl groups) influencing crystallinity .

Q. What NMR spectral anomalies might arise due to dynamic effects in solution?

- Rotameric equilibria : Piperidine ring puckering and benzyl group rotation can split signals. Use variable-temperature NMR to coalesce peaks.

- Exchange broadening : Amide protons may show broadening due to slow exchange with solvent .

Methodological Best Practices

Q. How to validate synthetic intermediates when scaling up from milligram to gram quantities?

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring.

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., reaction time, catalyst loading) to maintain yield consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.